REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[CH2:10]([O:12][C:13](=[O:15])N)[CH3:11].[CH:16]1([OH:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.[CH2:23]([OH:25])C>[Cl-].[Tl+]>[CH:10]1([O:12][C:13]([NH:1][C:2]2[CH:7]=[C:6]([NH:8][C:23]([O:22][CH:16]3[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]3)=[O:25])[CH:5]=[CH:4][C:3]=2[CH3:9])=[O:15])[CH2:4][CH2:3][CH2:2][CH2:7][CH2:11]1 |f:4.5|
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(N)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Tl+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 7 hours
|
Duration
|
7 h
|
Type
|
DISTILLATION
|
Details
|
Any cyclohexanol remaining in the mixture was distilled off under a water jet vacuum
|
Type
|
ADDITION
|
Details
|
the residue was subsequently mixed with a little acetic ester
|
Type
|
CUSTOM
|
Details
|
The reaction mixture crystallized completely overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OC(=O)NC1=C(C=CC(=C1)NC(=O)OC1CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |